Structure Elucidation of 2-Amino-4-hydroxy-5-methoxybenzoic Acid: A Multi-Modal Analytical Framework
Structure Elucidation of 2-Amino-4-hydroxy-5-methoxybenzoic Acid: A Multi-Modal Analytical Framework
Executive Summary
The definitive structure elucidation of highly functionalized small molecules is a critical quality control gate in pharmaceutical development. 2-Amino-4-hydroxy-5-methoxybenzoic acid (C₈H₉NO₄) is a complex tetra-substituted benzene derivative that frequently serves as a synthetic intermediate for quinazoline-based therapeutics. Because it possesses four distinct functional groups—an amine, a hydroxyl, a methoxy, and a carboxylic acid—determining its exact regiochemistry is paramount to avoiding isomeric impurities. This whitepaper provides an in-depth, self-validating analytical framework combining High-Resolution Mass Spectrometry (HRMS), Vibrational Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) to unambiguously confirm its molecular architecture.
Analytical Strategy & Workflow
To prevent confirmation bias, the elucidation strategy follows a deterministic, multi-modal workflow. We begin by establishing the exact monoisotopic mass and formula via HRMS. Next, FT-IR orthogonalizes the data by confirming the presence of specific functional groups. Finally, 1D and 2D NMR spectroscopy map the atomic connectivity and definitively lock the regiochemistry of the substituents[1].
Multi-modal analytical workflow for the structure elucidation of small molecules.
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS is utilized as the primary gateway technique because its sub-3 ppm mass accuracy allows for the absolute determination of the molecular formula, effectively eliminating isobaric interferences that low-resolution triple-quadrupole systems cannot resolve[2],[3].
Self-Validating Protocol
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System Calibration (Validation Gate): Prior to sample injection, infuse a known calibration standard (e.g., Leucine Enkephalin, m/z 556.2771) to tune the Time-of-Flight (TOF) analyzer. The system is only validated for use if the mass error is ≤ 2.0 ppm.
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Blank Injection: Run a solvent blank (Methanol:Water 50:50 v/v with 0.1% Formic Acid) to establish baseline noise and rule out column carryover.
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of the solvent matrix. The 0.1% formic acid acts as a proton source to facilitate efficient ionization in positive mode.
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Acquisition: Acquire data in Electrospray Ionization Positive (ESI+) full-scan mode, utilizing a narrow mass-extraction window (5 ppm) to maximize selectivity[3].
Quantitative HRMS Data
| Parameter | Value |
| Molecular Formula | C₈H₉NO₄ |
| Theoretical [M+H]⁺ (m/z) | 184.0604 |
| Experimental [M+H]⁺ (m/z) | 184.0608 |
| Mass Error (ppm) | 2.17 ppm |
| Double Bond Equivalent (DBE) | 5 |
Vibrational Spectroscopy (FT-IR)
Causality: While HRMS provides the formula, it cannot distinguish between functional isomers. FT-IR is employed to verify the vibrational modes of the specific functional groups (amine, hydroxyl, carboxylic acid) attached to the aromatic core.
Self-Validating Protocol
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Background Subtraction (Validation Gate): Collect a 32-scan background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal to automatically subtract atmospheric H₂O and CO₂.
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Measurement: Apply ~2 mg of the neat, dry powder directly onto the ATR crystal. Engage the pressure anvil until the software indicates optimal contact.
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Data Integrity Check: Ensure the baseline transmittance in non-absorbing regions (e.g., 2500–2000 cm⁻¹) remains ≥ 95%.
Quantitative FT-IR Data
| Wavenumber (cm⁻¹) | Peak Shape | Functional Group Assignment |
| 3450, 3350 | Sharp, Doublet | N-H stretching (Primary aromatic amine) |
| 3200–2800 | Broad | O-H stretching (Phenolic and carboxylic acid) |
| 1680 | Strong, Sharp | C=O stretching (Conjugated carboxylic acid) |
| 1250 | Strong | C-O-C stretching (Aryl alkyl ether / methoxy) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the definitive tool for structural elucidation[1]. For this molecule, DMSO-d₆ is explicitly chosen as the solvent. Unlike CDCl₃ or D₂O, anhydrous DMSO-d₆ disrupts intermolecular hydrogen bonding and prevents rapid proton exchange, allowing the critical -OH, -NH₂, and -COOH protons to be clearly observed in the ¹H spectrum[4].
Self-Validating Protocol
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Field Homogeneity (Validation Gate): Lock the spectrometer to the deuterium frequency of DMSO-d₆. Perform Automated Tuning and Matching (ATM) and execute 3D gradient shimming until the TMS peak's Full-Width at Half-Maximum (FWHM) is strictly < 1.0 Hz.
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Acquisition: Acquire ¹H (600 MHz, 16 scans) and ¹³C (150 MHz, 1024 scans) spectra at a stabilized temperature of 298 K.
Quantitative 1D NMR Data
¹H NMR (600 MHz, DMSO-d₆):
| Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality / Environment |
|---|---|---|---|---|
| 12.10 | br s | 1H | -COOH | Highly deshielded acidic proton. |
| 9.85 | br s | 1H | -OH (C-4) | Phenolic proton, visible due to DMSO-d₆. |
| 7.25 | s | 1H | Aromatic H-6 | Deshielded by ortho-COOH; singlet indicates para-relationship to H-3. |
| 6.15 | s | 1H | Aromatic H-3 | Shielded by ortho-NH₂ and ortho-OH. |
| 5.80 | br s | 2H | -NH₂ (C-2) | Primary amine protons. |
| 3.75 | s | 3H | -OCH₃ (C-5) | Typical methoxy resonance. |
¹³C NMR (150 MHz, DMSO-d₆):
| Shift (δ, ppm) | Type | Assignment |
|---|---|---|
| 169.5 | C=O | C-7 (Carboxylic Acid) |
| 153.2 | Cq | C-4 (C-OH) |
| 151.0 | Cq | C-2 (C-NH₂) |
| 139.8 | Cq | C-5 (C-OCH₃) |
| 114.5 | CH | C-6 |
| 104.2 | Cq | C-1 (C-COOH) |
| 99.5 | CH | C-3 |
| 55.8 | CH₃ | C-8 (-OCH₃) |
Regiochemical Elucidation via 2D NMR (HMBC)
Causality: While 1D NMR confirms the presence of two para-oriented aromatic protons (H-3 and H-6), it cannot definitively prove whether the methoxy group is at C-4 or C-5. Heteronuclear Multiple Bond Correlation (HMBC) resolves this by mapping 2-bond (²J) and 3-bond (³J) couplings between protons and carbons[1].
By observing a clear ³J correlation from the methoxy protons (δ 3.75) to C-5 (δ 139.8), and a concurrent ³J correlation from H-6 (δ 7.25) to the same C-5 carbon, the regiochemistry is unambiguously locked.
Key 2D NMR HMBC network confirming the regiochemistry of the substituents.
Conclusion
The structure of 2-Amino-4-hydroxy-5-methoxybenzoic acid was successfully elucidated using a self-validating, multi-modal approach. HRMS established the exact mass and formula (C₈H₉NO₄), FT-IR confirmed the primary functional groups, and 1D/2D NMR provided the definitive atomic connectivity. The critical HMBC correlations from the methoxy protons and H-6 to C-5 definitively rule out structural isomers, ensuring the integrity of this compound for downstream pharmaceutical synthesis.
References
- Mass Spectrometry in Small Molecule Drug Development American Pharmaceutical Review URL
- ResearchGate (IUPAC Technical Report)
- Application of LCMS in small-molecule drug development European Pharmaceutical Review URL
- National Institutes of Health (NIH / PMC)
Sources
- 1. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
